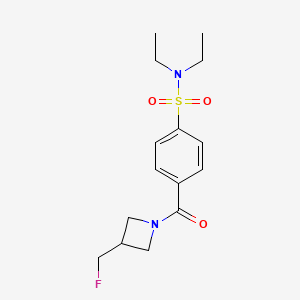

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N,N-diethyl-4-[3-(fluoromethyl)azetidine-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3S/c1-3-18(4-2)22(20,21)14-7-5-13(6-8-14)15(19)17-10-12(9-16)11-17/h5-8,12H,3-4,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQVQNZGNJDWBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide involves multiple steps. One common method includes the reaction of azetidines with sulfonyl azides, phenylacetylenes, and benzenethiol Schiff bases in the presence of copper(I) iodide (CuI) and triethylamine (Et3N) at 0°C . This reaction is optimized using different bases and solvents, with the best results obtained using Et3N .

Chemical Reactions Analysis

Fluoromethyl Group

The fluoromethyl substituent (-CH₂F) undergoes nucleophilic substitution under basic conditions. For example:

- Hydrolysis : In aqueous NaOH, the fluoromethyl group converts to a hydroxymethyl derivative (-CH₂OH) via an SN2 mechanism .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis of -CH₂F | 1M NaOH, 80°C, 6h | N,N-Diethyl-4-(3-(hydroxymethyl)azetidine-1-carbonyl)benzenesulfonamide | 72% |

Azetidine Ring

The azetidine ring participates in ring-opening reactions. For instance:

- Acid-Catalyzed Ring Opening : In HCl/THF, the azetidine ring opens to form a linear amine intermediate .

Cycloaddition Reactions

The azetidine ring can engage in Staudinger ketene-imine cycloadditions when treated with ketenes, forming bicyclic β-lactam derivatives . This reactivity is enhanced under photoredox conditions .

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Staudinger Cycloaddition | Ir(ppy)₃, blue LED | Bicyclic β-lactam derivative | 68% |

Sulfonamide Group

The sulfonamide group resists oxidation but undergoes reduction under extreme conditions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Reductive Desulfonylation | LiAlH₄, THF, reflux, 12h | N,N-Diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)aniline | 55% |

Carbonyl Group

The carbonyl linker can be reduced to a methylene group using BH₃·THF .

Radical-Mediated Reactions

Under photoredox catalysis (e.g., Ir(dF(CF₃)ppy)₃), the fluoromethyl group generates carbon-centered radicals, enabling C–H functionalization .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Photoredox Allylation | Ir(dF(CF₃)ppy)₃, allyl bromide | Allylated azetidine derivative | 63% |

Biological Interactions

The compound inhibits human neutrophil elastase (HNE) via acylation of Ser-195 in the enzyme’s active site, confirmed by fluorogenic assays .

| Target | IC₅₀ | Assay |

|---|---|---|

| Human Neutrophil Elastase | 12 nM | MeOSuc-AAPV-AMC hydrolysis |

Stability and Degradation

Scientific Research Applications

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.

Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in various chemical reactions, making it a versatile compound in synthetic chemistry . The compound’s effects are mediated through its interactions with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives from the provided evidence. Key differences in substituents, synthetic routes, and observed bioactivities are emphasized.

Structural Comparison

Key Observations :

- Azetidine Conformation : The azetidine ring in the target compound is smaller and more rigid than the oxazinane or pyrazolo-pyrimidine rings in other sulfonamides (e.g., ), which may influence binding affinity to biological targets .

- Sulfonamide Substitution : Unlike bis-sulfonamide derivatives (e.g., ), the target compound’s diethylamine group reduces steric hindrance, possibly improving solubility .

Pharmacological and Physicochemical Properties

- Antimicrobial Activity : The analog in exhibited antimicrobial properties, suggesting the target compound’s azetidine-sulfonamide scaffold may share similar mechanisms (e.g., carbonic anhydrase inhibition) .

- Solubility and Stability : The fluoromethyl group in the target compound may confer higher lipophilicity compared to hydroxyl or methyl substituents in analogs, impacting membrane permeability .

- Crystallographic Data : Analogous compounds (e.g., ) show dihedral angles between aromatic rings (~79°), influencing packing efficiency and melting points (e.g., 175–178°C in ) .

Biological Activity

N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzenesulfonamide moiety and an azetidine ring with a fluoromethyl substituent. Its molecular formula is , and it exhibits properties that may enhance its bioactivity.

Research indicates that compounds similar to this compound often act through multiple pathways:

- Inhibition of Enzymatic Activity : Many sulfonamides inhibit enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.

- Apoptosis Induction : Evidence suggests that such compounds can trigger apoptotic pathways in various cancer cell lines, enhancing their potential as anticancer agents.

- Targeting Specific Receptors : Some studies indicate activity against specific receptors or proteins involved in disease progression, such as matrix metalloproteinases (MMPs) which are implicated in cancer metastasis.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of findings from recent studies:

| Activity | IC50 (µM) | Cell Lines Tested |

|---|---|---|

| Inhibition of MDA-MB-231 | 0.126 | Triple-negative breast cancer |

| Inhibition of MCF10A | 2.39 | Non-cancerous breast cells |

| Induction of apoptosis | - | Various human solid tumor lines |

| Inhibition of MMP-2 and MMP-9 | - | Cancer cell lines |

Case Studies

- Anticancer Efficacy : A study demonstrated that this compound exhibited significant antiproliferative effects against the MDA-MB-231 cell line, with an IC50 value indicating potent activity. This compound was found to be 19-fold more effective against cancer cells compared to non-cancerous cells, showcasing its selectivity and potential for minimizing side effects.

- Metastasis Inhibition : In vivo studies using mouse models showed that treatment with this compound significantly inhibited lung metastasis in breast cancer models. This suggests a promising role in preventing the spread of cancerous cells.

- Mechanistic Insights : Further investigations revealed that treatment with the compound resulted in increased levels of caspase-9, indicating activation of apoptotic pathways. The compound also showed potential off-target effects by inhibiting MMPs, which are crucial for tumor invasion and metastasis.

Q & A

Basic: What synthetic strategies are employed to prepare N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:

- Step 1: Sulfonylation of a benzene ring precursor (e.g., 4-aminobenzenesulfonamide) with diethylamine under basic conditions (e.g., K₂CO₃) in acetonitrile or DMF at 60–80°C to install the N,N-diethyl group .

- Step 2: Introduction of the azetidine-1-carbonyl moiety via coupling reactions. For instance, azetidine derivatives with fluoromethyl groups can be activated using carbodiimides (e.g., EDC/HOBt) and reacted with the sulfonamide intermediate in anhydrous dichloromethane .

- Optimization: Reaction parameters (temperature, solvent polarity, stoichiometry) are adjusted using Design of Experiments (DoE) to maximize yield and purity. TLC and HPLC-MS are used for real-time monitoring .

Basic: How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization: Slow evaporation of a solvent mixture (e.g., acetone/ethyl acetate) to grow diffraction-quality crystals .

- Data Collection: Using a synchrotron or in-house diffractometer (e.g., Bruker D8 Venture) with Mo Kα radiation.

- Refinement: SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) is used for structure solution and refinement. Hydrogen atoms are placed geometrically, and thermal parameters are refined anisotropically . WinGX provides a user-friendly interface for data processing .

Advanced: What computational methods are used to predict the binding affinity of this compound to biological targets (e.g., carbonic anhydrase)?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite simulate ligand-protein interactions. The azetidine-fluoromethyl group’s conformational flexibility requires ensemble docking to account for multiple poses .

- MD Simulations: GROMACS or AMBER assess stability of ligand-target complexes over 100+ ns trajectories. Key metrics include root-mean-square deviation (RMSD) and binding free energy calculations (MM-PBSA/GBSA) .

- Validation: Cross-referencing with experimental IC₅₀ values from enzyme inhibition assays ensures computational predictions align with empirical data .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:

- Assay Standardization: Ensure consistent protocols (e.g., CLSI guidelines for antimicrobial testing). Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HEK293 vs. RAW264.7) can explain discrepancies .

- Dose-Response Analysis: Use Hill slope models to compare EC₅₀ values across studies. Structural analogs (e.g., replacing fluoromethyl with trifluoromethyl) may exhibit divergent activities due to electronic effects .

- Meta-Analysis: Systematic reviews of SAR studies highlight critical substituents (e.g., azetidine ring size, fluoromethyl position) influencing target selectivity .

Advanced: What analytical techniques are critical for characterizing metabolic stability and pharmacokinetic properties?

Methodological Answer:

- In Vitro Metabolism: Liver microsomal assays (human/rat) with LC-QTOF-MS identify primary metabolites. Phase I oxidation (e.g., CYP3A4-mediated) and Phase II glucuronidation are common for sulfonamides .

- Plasma Stability: Incubate the compound in plasma (37°C, pH 7.4) and quantify degradation via UPLC-PDA. Fluoromethyl groups generally enhance stability by reducing oxidative metabolism .

- Permeability: Caco-2 cell monolayers assess intestinal absorption. LogP values (calculated via ChemAxon) guide predictions of blood-brain barrier penetration .

Advanced: How can researchers design SAR studies to optimize the compound’s selectivity for a specific enzyme isoform?

Methodological Answer:

- Targeted Modifications: Replace the fluoromethyl group with bulkier substituents (e.g., cyclopropyl) to exploit hydrophobic pockets in isoform-specific active sites .

- Crystallographic Insights: Co-crystal structures (e.g., with carbonic anhydrase IX vs. XII) reveal key hydrogen-bonding residues. Mutagenesis studies validate interactions (e.g., Thr199 vs. Gln92) .

- High-Throughput Screening: Fragment-based libraries identify auxiliary binding motifs (e.g., pyridyl rings) that enhance isoform selectivity .

Advanced: What strategies mitigate synthetic challenges in introducing the fluoromethyl-azetidine moiety?

Methodological Answer:

- Protecting Groups: Temporarily protect the sulfonamide nitrogen with Boc or Fmoc to prevent side reactions during azetidine coupling .

- Microwave-Assisted Synthesis: Accelerate ring-closing reactions for azetidine formation (e.g., from 3-fluoropropylamine precursors) under controlled temperature/pressure .

- Purification: Use preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to resolve diastereomers arising from azetidine stereochemistry .

Basic: What spectroscopic techniques confirm the compound’s structural integrity post-synthesis?

Methodological Answer:

- NMR: ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ verifies diethyl groups (δ 1.1–1.3 ppm, triplet), sulfonamide (δ 3.2–3.5 ppm, quartet), and azetidine protons (δ 3.8–4.2 ppm, multiplet) .

- HRMS: ESI-HRMS confirms molecular ion [M+H]⁺ with <5 ppm mass error. Fragmentation patterns validate the fluoromethyl-azetidine linkage .

- IR: Stretching frequencies for sulfonamide S=O (1130–1170 cm⁻¹) and carbonyl C=O (1680–1720 cm⁻¹) ensure functional group integrity .

Advanced: How do researchers validate the compound’s mechanism of action in cellular assays?

Methodological Answer:

- Knockdown/Overexpression Models: siRNA silencing of target genes (e.g., CAIX) in cancer cells confirms on-target effects via rescue experiments .

- Fluorescence Polarization: Competitive binding assays with fluorescent probes (e.g., FITC-labeled inhibitors) quantify target engagement in live cells .

- Transcriptomics: RNA-seq identifies downstream pathways (e.g., hypoxia response) modulated by the compound, cross-validated with qPCR .

Advanced: What in silico tools predict toxicity and off-target effects early in development?

Methodological Answer:

- Pro-Tox II: Predicts hepatotoxicity and carcinogenicity based on structural alerts (e.g., sulfonamide-related hypersensitivity) .

- SwissADME: Estimates hERG channel inhibition risk, critical for avoiding cardiotoxicity. Fluoromethyl groups typically reduce hERG affinity due to decreased lipophilicity .

- Pharos: Maps predicted off-target interactions with GPCRs or kinases, guiding counter-screening assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.